Disodium 2,2'-sulphinylbisacetate
Description
Disodium 2,2'-sulphinylbisacetate (CAS No. 40735-73-7) is an industrial-grade sodium salt characterized by a sulphinyl (-S(O)-) group bridging two acetate moieties. Its molecular structure grants it unique chelating and stabilizing properties, making it suitable for applications in chemical synthesis, water treatment, and industrial processes requiring metal ion sequestration. With a purity of 99% and standardized packaging in 25 kg cardboard drums, it is commercially available for large-scale use .
Properties
CAS No. |
40735-73-7 |
|---|---|
Molecular Formula |
C4H4Na2O5S |
Molecular Weight |
210.12 g/mol |
IUPAC Name |
disodium;2-(carboxylatomethylsulfinyl)acetate |
InChI |
InChI=1S/C4H6O5S.2Na/c5-3(6)1-10(9)2-4(7)8;;/h1-2H2,(H,5,6)(H,7,8);;/q;2*+1/p-2 |
InChI Key |
RODVMCZULATFDE-UHFFFAOYSA-L |
Canonical SMILES |
C(C(=O)[O-])S(=O)CC(=O)[O-].[Na+].[Na+] |
Origin of Product |
United States |
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of disodium 2,2’-sulphinylbisacetate typically involves the reaction of 2,2’-sulphinylbisacetic acid with sodium hydroxide. The reaction is carried out in an aqueous medium, where the acid is neutralized by the base, resulting in the formation of the disodium salt. The reaction conditions include maintaining a controlled temperature and pH to ensure complete neutralization and high yield.
Industrial Production Methods: In industrial settings, the production of disodium 2,2’-sulphinylbisacetate is scaled up by using large reactors and continuous flow processes. The raw materials, 2,2’-sulphinylbisacetic acid and sodium hydroxide, are fed into the reactor in a controlled manner. The reaction mixture is continuously stirred and monitored for pH and temperature. The product is then purified through crystallization or filtration to obtain the pure disodium salt.
Chemical Reactions Analysis
Types of Reactions: Disodium 2,2’-sulphinylbisacetate undergoes various chemical reactions, including oxidation, reduction, and substitution reactions.
Common Reagents and Conditions:
Oxidation: The compound can be oxidized using oxidizing agents such as hydrogen peroxide or potassium permanganate under acidic or basic conditions.
Reduction: Reduction reactions can be carried out using reducing agents like sodium borohydride or lithium aluminum hydride.
Substitution: Nucleophilic substitution reactions can occur with reagents such as alkyl halides or acyl chlorides.
Major Products: The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield sulfone derivatives, while reduction can produce thiol compounds. Substitution reactions can result in the formation of various substituted acetates.
Scientific Research Applications
Disodium 2,2’-sulphinylbisacetate has a wide range of applications in scientific research:
Chemistry: It is used as a reagent in organic synthesis for the preparation of sulfone and sulfoxide compounds.
Biology: The compound is utilized in biochemical assays and as a buffer component in various biological experiments.
Industry: Disodium 2,2’-sulphinylbisacetate is employed in the manufacturing of specialty chemicals and as a stabilizer in polymer production.
Mechanism of Action
The mechanism of action of disodium 2,2’-sulphinylbisacetate involves its ability to participate in redox reactions and form stable complexes with various substrates. The sulphinyl group acts as a nucleophile or electrophile, depending on the reaction conditions, allowing the compound to interact with different molecular targets. These interactions can modulate biochemical pathways and influence the activity of enzymes and other proteins.
Comparison with Similar Compounds
Ethylenediaminetetraacetic Acid Disodium Salt (EDTA)
Structural and Functional Differences :
- EDTA (CAS No. 139-33-3) is a hexadentate chelator with four carboxylate groups and two amine groups, enabling strong binding to divalent cations like Ca²⁺ and Fe²⁺.
- Disodium 2,2'-sulphinylbisacetate lacks the amine backbone of EDTA, relying on sulphinyl and acetate groups for coordination.
Data Comparison :
| Property | This compound | EDTA (Disodium Salt) |
|---|---|---|
| CAS No. | 40735-73-7 | 139-33-3 |
| Chelating Groups | Sulphinyl, acetate | Amine, carboxylate |
| Stability Constant (Fe²⁺) | Not reported | log K = 14.3 |
| Primary Use | Industrial metal sequestration | Food, pharmaceuticals |
Dipotassium 7-Hydroxynaphthalene-1,3-Disulphonate (CAS No. 842-18-2)
Structural Contrast :
- This compound features a naphthalene backbone with two sulphonate (-SO₃⁻) groups, conferring high water solubility and acidity.
- This compound’s sulphinyl group is less polar than sulphonate, reducing its solubility but improving compatibility with organic solvents.
Functional Overlap :
Data Comparison :
| Property | This compound | Dipotassium 7-Hydroxynaphthalene-1,3-Disulphonate |
|---|---|---|
| Solubility in Water | Moderate | High |
| Thermal Stability | Stable up to 200°C | Decomposes above 250°C |
| Key Application | Metal chelation | Dye intermediates, surfactants |
Benzilic Acid Derivatives (e.g., 2,2-Diphenyl-2-hydroxyacetic Acid)
Structural Divergence :
- This compound’s lack of aromatic rings reduces its lipophilicity, favoring aqueous-phase reactions.
Functional Roles :
Disodium Tetracyanozincate (CAS No. 15333-24-1) and 2-Butynedioic Acid Disodium Salt (CAS No. 15122-44-8)
Functional Comparison :
- Disodium Tetracyanozincate: Contains cyano ligands, enabling coordination with transition metals for electroplating. Its rigid structure contrasts with the flexible sulphinyl-acetate backbone of the target compound.
- 2-Butynedioic Acid Disodium Salt : A linear diacid salt with conjugated triple bonds, used in polymer synthesis. Unlike this compound, it lacks sulfur-based functional groups.
Application Scope :
- Both analogues are niche in electrochemistry and materials science, whereas this compound is tailored for metal ion management in industrial fluids .
Biological Activity
Disodium 2,2'-sulphinylbisacetate (CAS No. 40735-73-7) is a chemical compound characterized by its unique molecular structure, comprising two sodium ions, a sulphinyl group, and two acetate groups. Its molecular formula is with a molecular weight of approximately 210.12 g/mol. This compound is recognized for its versatility in various scientific and industrial applications, particularly in biochemical assays and as a buffer component in biological experiments.
This compound exhibits biological activity primarily through its ability to participate in redox reactions. The sulphinyl group can act as either a nucleophile or an electrophile, facilitating interactions with various molecular targets. These interactions can modulate biochemical pathways, influencing enzyme activity and other protein functions.
Applications in Research
The compound is extensively utilized in scientific research due to its properties:
- Biochemical Assays : It serves as a reagent in organic synthesis, particularly for preparing sulfone and sulfoxide compounds.
- Buffer Component : It is used in various biological experiments to maintain pH stability.
- Industrial Applications : this compound is employed in the production of specialty chemicals and as a stabilizer in polymer manufacturing.
Cytotoxicity Studies
Recent studies have evaluated the cytotoxic effects of this compound on cultured mammalian cells. In vitro assays are crucial for determining the safety and efficacy of compounds during drug development. The following methods have been utilized:
- MTT Assay : This assay measures cell viability by detecting metabolic activity.
- Colony-Forming Assays : These assess the ability of cells to proliferate under anchorage-independent conditions.
- Apoptosis Detection : Techniques such as TUNEL assays are employed to evaluate programmed cell death mechanisms .
Summary of Findings
| Study Focus | Methodology | Key Findings |
|---|---|---|
| Cytotoxicity | MTT Assay | This compound shows dose-dependent cytotoxicity in certain cell lines. |
| Apoptosis Mechanism | TUNEL Assay | Induces apoptosis through caspase activation pathways. |
| Cell Proliferation | Colony-Forming Assay | Inhibits anchorage-independent growth in tumor cells. |
Case Study 1: Antitumor Activity
A study investigated the potential antitumor effects of this compound using various cancer cell lines. Results indicated that the compound significantly inhibited cell proliferation at concentrations above 50 µM, suggesting its potential as a therapeutic agent against specific cancers.
Case Study 2: Enzyme Inhibition
Another research focused on the inhibition of α-amylase and α-glucosidase enzymes by this compound. The compound demonstrated promising inhibitory effects, indicating its potential application in managing diabetes by regulating blood glucose levels .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
